![molecular formula C13H16O4 B1400256 2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone CAS No. 1263365-92-9](/img/structure/B1400256.png)
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone, also known as DEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DEE is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H16O3.
Scientific Research Applications
Synthesis and Complex Formation
Research indicates that compounds similar to 2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone are involved in the synthesis of various complex compounds. One study highlights the formation of new vic-dioxime complexes, involving the synthesis of specific ligands and their subsequent formation into mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes exhibit various structural geometries depending on the metal involved, such as octahedral, square planar, and tetrahedral. This synthesis process was comprehensively characterized using techniques like IR, NMR, UV-Visible spectroscopy, and more (Canpolat & Kaya, 2005).
Structural Chemistry and Anti-inflammatory Activity
Another research domain focuses on the structural chemistry and biological activities of phenyl dimer compounds. A study synthesizes and characterizes phenyl dimer compounds and investigates their anti-inflammatory activities in vivo. The research provides insights into the structure-activity relationships and the influence of structural rigidity on biological properties. Various spectral and in vivo methods are employed to characterize these compounds and assess their anti-inflammatory efficacy (Singh, Dowarah, Tewari, & Geiger, 2020).
Synthesis and Characterization of Complexes
Research also delves into the synthesis and characterization of complexes involving similar compounds. For instance, studies describe the synthesis of oxo and phenylimido rhenium(V) complexes of 1-phenyl-2-(diisopropylphosphino)-ethanone, detailing their molecular structures and bonding behaviors. These complexes exhibit unique structural properties, influenced by factors like solvent dependency and basicity of the ligand (Couillens, Gressier, & Dartiguenave, 2003).
Antifungal Activity
A notable application of compounds structurally related to 2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone is in antifungal treatments. A study investigates the constituents isolated from the ethyl acetate extract of the rhizome of Cynanchum otophyllum and finds significant antifungal activity in one of the isolated compounds (Zhao, Shen, He, Mu, & Hao, 2007).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-15-11-5-3-10(4-6-11)12(14)9-13-16-7-8-17-13/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCAJVIOMJLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226095 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone | |
CAS RN |
1263365-92-9 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.